molecular formula C24H26N2O5S B11395925 6-ethyl-N-{3-[(2-methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-4-oxo-4H-chromene-2-carboxamide

6-ethyl-N-{3-[(2-methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11395925
M. Wt: 454.5 g/mol
InChI Key: WNYWVOXUNWXKSL-UHFFFAOYSA-N
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Description

6-ethyl-N-{3-[(2-methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-4-oxo-4H-chromene-2-carboxamide is a complex organic compound with a molecular formula of C24H26N2O5S and a molecular weight of 454.539 Da . This compound is notable for its unique structure, which combines elements of benzothiophene and chromene, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 6-ethyl-N-{3-[(2-methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-4-oxo-4H-chromene-2-carboxamide involves multiple steps, typically starting with the preparation of the benzothiophene and chromene intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled environments to ensure consistency and efficiency .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule, potentially altering its biological activity.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another, often using reagents like halogens or alkylating agents. Common reagents and conditions for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts like palladium on carbon. .

Scientific Research Applications

6-ethyl-N-{3-[(2-methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-4-oxo-4H-chromene-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiophene and chromene moieties may play a role in binding to these targets, influencing biological pathways and exerting therapeutic effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved .

Comparison with Similar Compounds

Similar compounds include other benzothiophene and chromene derivatives, which may share some structural features but differ in their functional groups or overall molecular architecture. These differences can result in varying biological activities and applications. For example, compounds like [(2-methoxyethyl)carbamoyl]formic acid and 2-methoxyethyl N-(2-ethyl-6-methylphenyl)carbamate have related structures but distinct properties and uses .

Properties

Molecular Formula

C24H26N2O5S

Molecular Weight

454.5 g/mol

IUPAC Name

6-ethyl-N-[3-(2-methoxyethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-oxochromene-2-carboxamide

InChI

InChI=1S/C24H26N2O5S/c1-3-14-8-9-18-16(12-14)17(27)13-19(31-18)22(28)26-24-21(23(29)25-10-11-30-2)15-6-4-5-7-20(15)32-24/h8-9,12-13H,3-7,10-11H2,1-2H3,(H,25,29)(H,26,28)

InChI Key

WNYWVOXUNWXKSL-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NC3=C(C4=C(S3)CCCC4)C(=O)NCCOC

Origin of Product

United States

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